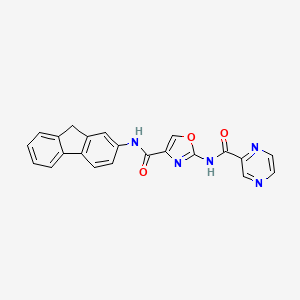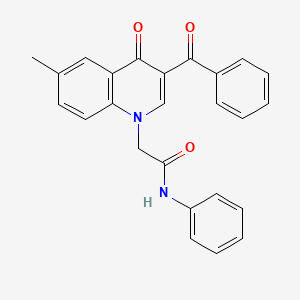
5-(4-bromophenyl)-1-isobutyl-1H-imidazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-1-isobutyl-1H-imidazole-2-thiol, also known as 5-bromo-1-isobutyl-1H-imidazole-2-thiol, is an organobromide compound commonly used in scientific research. It is a heterocyclic compound containing an imidazole ring and a thiol group. It is a white solid that is soluble in many organic solvents. 5-bromo-1-isobutyl-1H-imidazole-2-thiol has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Hemolytic Activity
A study by Gul et al. (2017) synthesized a series of compounds related to the chemical structure , focusing on their antimicrobial and hemolytic activities. These compounds were found to be active against selected microbial species, indicating potential use in developing new antimicrobial agents with less toxicity. This research emphasizes the importance of structural modifications to enhance biological activity and minimize adverse effects (Gul et al., 2017).
Corrosion Inhibition
Research by Ammal et al. (2018) investigated derivatives of benzimidazole bearing 1,3,4-oxadiazoles, closely related to the compound , for their corrosion inhibition properties on mild steel in sulfuric acid. The study highlights the potential of such compounds in protecting industrial materials from corrosion, thus extending their service life and reducing maintenance costs (Ammal et al., 2018).
Anti-Diabetic Agents
Nazir et al. (2018) synthesized and tested a range of compounds for their antidiabetic potential via inhibition of the α-glucosidase enzyme. The research underscores the therapeutic potential of such compounds in managing diabetes mellitus, offering a basis for further development of effective anti-diabetic medications (Nazir et al., 2018).
Antibacterial Activity
Abood et al. (2019) conducted studies on the microwave synthesis of compounds including 1,3,4-oxadiazole moiety and evaluated their antibacterial activity. The results suggest that specific derivatives exhibit significant activity against bacteria, highlighting the potential use of these compounds in developing new antibacterial agents (Abood et al., 2019).
Magnetic Relaxation and Photochromic Behavior
Cao et al. (2015) synthesized mononuclear complexes with potential for slow magnetic relaxation and photochromic behavior. These findings open avenues for applications in materials science, particularly in the development of molecular materials with magnetic and light-responsive properties (Cao et al., 2015).
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-3-(2-methylpropyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2S/c1-9(2)8-16-12(7-15-13(16)17)10-3-5-11(14)6-4-10/h3-7,9H,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLKTAVLOGNGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CNC1=S)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333684 |
Source


|
| Record name | 4-(4-bromophenyl)-3-(2-methylpropyl)-1H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24832281 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-bromophenyl)-1-isobutyl-1H-imidazole-2-thiol | |
CAS RN |
796084-50-9 |
Source


|
| Record name | 4-(4-bromophenyl)-3-(2-methylpropyl)-1H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2723791.png)


![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B2723796.png)


![8-[(2-Chlorophenyl)methylsulfanyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2723799.png)
![2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2723801.png)
![Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B2723803.png)


